molecular formula C13H13ClN2S B3024842 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899926-60-4

3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B3024842
CAS No.: 899926-60-4
M. Wt: 264.77 g/mol
InChI Key: NYYCNKZZWVEVIR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS: 899926-60-4) is a nitrogen- and sulfur-containing heterocyclic compound characterized by a spiro[4.4]nonene core. Its molecular formula is C₁₃H₁₃ClN₂S, with a molecular weight of approximately 264.7 g/mol. Key identifiers include ZINC4890596, MFCD14735650, and InChIKey: NYYCNKZZWVEVIR-UHFFFAOYSA-N .

The spirocyclic architecture imposes conformational constraints, influencing its physicochemical properties and interactions.

Properties

IUPAC Name

3-(4-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2S/c14-10-5-3-9(4-6-10)11-12(17)16-13(15-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYCNKZZWVEVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(=S)C(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of 5-arylidene-1-methyl-2-thiohydantoins with nitrile imines, which are generated in situ from hydrazonyl chlorides. The reaction occurs at the C=C and C=S dipolarophiles in the thiohydantoin moiety, leading to the formation of the desired spirocyclic compound in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can modify the compound’s structure and reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated spirocyclic compound. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations: Halogen and Alkoxy Groups

Halogen Effects :

  • 4-Bromophenyl Analog: Replacing the 4-chlorophenyl group with bromine increases molecular weight (e.g., C₁₃H₁₃BrN₂S vs. C₁₃H₁₃ClN₂S) and may enhance lipophilicity.
  • 4-Butoxyphenyl Analog: The compound 3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS: 1325305-84-7) features a bulkier alkoxy group, increasing molecular weight to 302.44 g/mol. This substitution likely enhances solubility in nonpolar solvents but may reduce metabolic stability due to steric hindrance .

Spiro Ring Size Variations

  • Spiro[4.5]dec Analogs: The compound 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS: 899926-57-9) expands the spiro system to a [4.5] framework. Larger spiro systems may also improve binding affinity in biological targets due to increased conformational flexibility .

Heteroatom Modifications

  • Oxa-Diaza Systems : Compounds like 3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1 (described in ) replace sulfur with oxygen, altering electronic properties. Oxygen’s higher electronegativity may reduce electron density at the thione-equivalent position, impacting reactivity in nucleophilic substitutions .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Spiro System Key Properties/Applications Reference
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 899926-60-4 C₁₃H₁₃ClN₂S 264.7 4-Chlorophenyl [4.4] Intermediate in drug synthesis
3-(4-Bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione N/A C₁₃H₁₃BrN₂S ~309.6 4-Bromophenyl [4.4] Enhanced lipophilicity (inferred)
3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 1325305-84-7 C₁₇H₂₁N₂OS 302.44 4-Butoxyphenyl [4.4] Lab-scale applications (Fluorochem)
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 899926-57-9 C₁₄H₁₅ClN₂S 278.8 4-Chlorophenyl [4.5] Improved conformational flexibility

Research Findings and Implications

  • Further studies are needed to correlate its spirocyclic structure with therapeutic mechanisms .
  • Conformational Stability : The [4.4] spiro system’s puckering amplitude, analyzed via Cremer-Pople coordinates, suggests moderate strain compared to [4.5] systems. This may influence crystallinity and solubility in pharmaceutical formulations .
  • Synthetic Utility : The thione group offers a reactive site for derivatization, enabling access to libraries of spirocyclic compounds for drug discovery .

Biological Activity

3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a spirocyclic compound notable for its unique structural features, including a chlorophenyl group and a diazaspiro framework. This compound has garnered interest in both chemical synthesis and biological research due to its potential pharmacological applications.

Structural Characteristics

  • Chemical Formula : C13H13ClN2S
  • CAS Number : 899926-60-4
  • Molecular Weight : 252.77 g/mol

The compound's spirocyclic nature allows for diverse interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The spirocyclic structure enables the compound to fit into specific binding sites on enzymes or receptors, potentially leading to inhibition or activation of their functions.

Pharmacological Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds in the diazaspiro family have shown potential against various microbial strains.
  • Anticancer Properties : Preliminary studies suggest that spirocyclic compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of structurally related compounds on human tumor cell lines, where certain derivatives displayed significant cytotoxicity (IC50 values ranging from 5.19 to 11.72 µM) compared to known anticancer agents . The mechanism involved the induction of apoptosis and inhibition of cell migration.
  • Antimicrobial Evaluation : In vitro tests demonstrated that similar spirocyclic compounds exhibited moderate antimicrobial activity against Mycobacterium tuberculosis, suggesting that this compound may also possess such properties .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityUnique Features
Thioxo-tetraazaspiro[4.4]nonenonesAntimicrobial, anticancerContains sulfur atoms; different substituents
Thia-tetraazaspiro[4.4]nonenonesAnticancerIncludes additional sulfur components
This compoundPotential anticancer and antimicrobialUnique chlorophenyl group enhances biological activity

Synthesis and Research Applications

The synthesis of this compound typically involves [3+2] cycloaddition reactions using thiohydantoins and nitrile imines. This method allows for the efficient production of the compound with moderate yields .

Industrial Relevance

In addition to its biological applications, this compound serves as a building block for synthesizing more complex spirocyclic structures that are valuable in drug discovery and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Reactant of Route 2
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

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